Pentyl chloroformate

Description

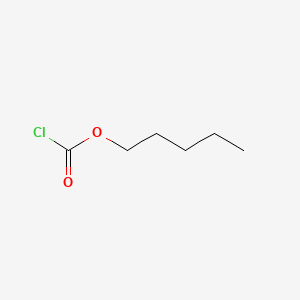

Structure

3D Structure

Properties

IUPAC Name |

pentyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRRYUDVWPPWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060933 | |

| Record name | Carbonochloridic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbonochloridic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

638-41-5 | |

| Record name | Pentyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl chloroformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonochloridic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentyl chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF9VZ2UV69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pentyl Chloroformate from Pentanol and Phosgene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentyl chloroformate from pentanol and phosgene. Pentyl chloroformate is a significant chemical intermediate, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) such as Capecitabine and dabigatran etexilate.[1][2] This document outlines the core chemical principles, experimental protocols, and critical safety considerations for this process.

Chemical Reaction and Principles

The synthesis of pentyl chloroformate from pentanol and phosgene is a nucleophilic acyl substitution reaction.[3] In this reaction, the lone pair of electrons on the oxygen atom of the pentanol molecule attacks the electrophilic carbonyl carbon of the phosgene molecule. This is followed by the elimination of a chloride ion and a proton to form pentyl chloroformate and hydrogen chloride (HCl) as a byproduct.[3][4]

Reaction Equation:

CH₃(CH₂)₄OH + COCl₂ → CH₃(CH₂)₄OCOCl + HCl

Pentanol + Phosgene → Pentyl Chloroformate + Hydrogen Chloride

The reaction is typically performed in the presence of a base to neutralize the HCl byproduct, which can otherwise lead to side reactions.[3] However, industrial processes may utilize an excess of phosgene or specific temperature and pressure conditions to drive the reaction to completion and facilitate the removal of HCl.[5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of pentyl chloroformate. These values are based on general procedures for alcohol phosgenation and information from related patents.[5][6]

| Parameter | Value | Notes |

| Reactants | ||

| Pentanol | 1 molar equivalent | |

| Phosgene | 1.1 - 3.0 molar equivalents | A molar excess of phosgene is often used to ensure complete conversion of the alcohol.[5] |

| Reaction Conditions | ||

| Temperature | 0 - 60 °C | The reaction is often initiated at a lower temperature and may be allowed to warm.[6] Higher temperatures can lead to the formation of byproducts. |

| Pressure | Atmospheric to 60 bar | The reaction can be performed under pressure to control the state of phosgene and facilitate the separation of HCl.[5] |

| Reaction Time | 1 - 5 hours | Dependent on temperature, pressure, and scale. |

| Solvent | Optional (e.g., toluene, dichloromethane) | The reaction can be run neat or in the presence of an inert solvent.[5] |

| Yield | ||

| Typical Yield | > 90% | High yields are achievable under optimized conditions. |

Experimental Protocols

Warning: Phosgene is an extremely toxic and corrosive gas.[7][8][9] All manipulations must be carried out in a well-ventilated fume hood with continuous monitoring and appropriate personal protective equipment (PPE), including a phosgene-specific gas mask, chemical-resistant gloves, and a lab coat. Personnel must be thoroughly trained in handling phosgene and in emergency procedures.[7]

General Laboratory-Scale Protocol:

-

Reactor Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a condenser connected to a scrubbing system (e.g., a caustic solution) to neutralize excess phosgene and HCl is assembled. The entire apparatus must be dried to prevent hydrolysis of phosgene.

-

Charging Reactants: The reactor is charged with pentanol and an optional inert solvent. The mixture is cooled to 0-5 °C in an ice bath.

-

Phosgene Addition: Gaseous phosgene is slowly bubbled into the stirred pentanol solution at a controlled rate. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C during the addition.

-

Reaction Progression: After the addition of phosgene is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any unreacted phosgene and dissolved HCl, with the effluent gas being passed through the scrubber. The crude pentyl chloroformate can then be purified by vacuum distillation.

Visualizations

Signaling Pathway: Reaction Mechanism

Caption: Nucleophilic attack of pentanol on phosgene followed by elimination to form pentyl chloroformate.

Experimental Workflow

Caption: A typical workflow for the laboratory synthesis of pentyl chloroformate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Chloroformate - Wikipedia [en.wikipedia.org]

- 5. EP1012132A1 - Phosgenation under pressure of alcohol's for producing chloroformates - Google Patents [patents.google.com]

- 6. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

pentyl chloroformate CAS number and molecular formula

CAS Number: 638-41-5 Molecular Formula: C₆H₁₁ClO₂

This technical guide provides comprehensive information on pentyl chloroformate, a key reagent in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed data on its properties, synthesis applications, and safety protocols.

Physicochemical Properties

Pentyl chloroformate is a colorless to slightly yellow liquid with a pungent odor.[1] It is a flammable and corrosive compound that is sensitive to moisture.[2][3] Key quantitative data are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 150.6 g/mol | [4] |

| Density | 1.04 g/cm³ | [4] |

| Boiling Point | 161 °C | [4] |

| Flash Point | 53 °C | [4] |

| Refractive Index | 1.4181 | [4] |

| Vapor Pressure | 1.92 mmHg at 25°C | [4] |

| Water Solubility | 1.213 g/L at 25°C | [4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [4] |

| Storage | Refrigerator, under inert atmosphere | [5] |

Table 2: Spectroscopic Data

While detailed peak lists are best obtained from spectral databases, the following provides an overview of expected spectroscopic features.

| Spectroscopy | Expected Features | Reference(s) |

| FT-IR | A strong absorption band characteristic of the C=O bond in the chloroformate group. The absence of a broad O-H stretch indicates the purity of the compound. | [6] |

| ¹H NMR | Signals corresponding to the protons of the pentyl group. The chemical shifts and splitting patterns will be indicative of the CH₃, -(CH₂)₃-, and -CH₂-O- groups. | [7] |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the pentyl chain and the carbonyl carbon of the chloroformate group. | [7] |

| Mass Spec (EI) | The molecular ion peak may be observed, but significant fragmentation is expected. Common fragments would arise from the loss of chlorine and cleavage of the pentyl group. | [8] |

Chemical Reactivity and Synthesis Applications

Pentyl chloroformate is a versatile reagent primarily used for the introduction of the pentyloxycarbonyl protecting group, particularly in the synthesis of carbamates. Its high reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles.

General Reaction Mechanism: Carbamate Formation

The reaction with primary or secondary amines is a cornerstone of its application, proceeding via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to eliminate a chloride ion, forming the stable carbamate. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Reaction of Pentyl Chloroformate with an Amine.

Experimental Protocols

Pentyl chloroformate is a crucial intermediate in the synthesis of several pharmaceuticals. Detailed experimental protocols for two key examples, Capecitabine and Dabigatran Etexilate, are provided below.

Synthesis of a Capecitabine Intermediate

This protocol outlines the N-acylation of 5'-deoxy-2',3'-di-O-acetyl-5-fluorocytidine using pentyl chloroformate.

Materials:

-

5'-deoxy-2',3'-di-O-acetyl-5-fluorocytidine

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

n-Pentyl Chloroformate

-

Methanol

-

Pure Water

-

20% Sodium Chloride aqueous solution

-

Saturated Sodium Chloride aqueous solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 108 g of 5'-deoxy-2',3'-di-O-acetyl-5-fluorocytidine in 900 mL of anhydrous DCM at room temperature.

-

Add 51.9 g of anhydrous pyridine to the solution.

-

Cool the reaction mixture to between -5 and -10 °C.

-

Prepare a solution of 69.2 g of n-pentyl chloroformate in 100 mL of anhydrous DCM.

-

Add the n-pentyl chloroformate solution dropwise to the reaction mixture while maintaining the temperature between -5 and -10 °C.

-

After the addition is complete, allow the reaction to proceed at room temperature for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TCM) with a developing solvent of DCM:MeOH = 15:1.

-

Once the starting material is consumed, add 75 mL of methanol and stir for 15 minutes.

-

Add 330 mL of pure water for extraction.

-

Separate the aqueous layer and extract it twice with 110 mL of DCM.

-

Combine all organic phases.

-

Wash the combined organic phase once with 20% aqueous sodium chloride solution, followed by one wash with saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

Caption: Synthesis of a Capecitabine intermediate.

Synthesis of Dabigatran Etexilate

This protocol describes the acylation of the amidine intermediate with n-hexyl chloroformate (note: this synthesis uses the hexyl analog, but the procedure is representative of the chemistry involving pentyl chloroformate).

Materials:

-

Ethyl-3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride

-

Acetone

-

Potassium Carbonate

-

Hexyl Chloroformate

-

Water

Procedure:

-

Create a mixture of 100.0 g of the amidine hydrochloride salt, 1000.0 mL of acetone, and 154 g of potassium carbonate.

-

Stir the mixture for 30 minutes.

-

Prepare a solution of 42.2 g of hexyl chloroformate in 200.0 mL of acetone.

-

Slowly add the hexyl chloroformate solution to the reaction mixture.

-

Stir for 2 hours to allow the reaction to complete.

-

Monitor the reaction completion by HPLC.

-

Add water to the reaction mass and stir for 30 minutes.

-

Separate the organic and aqueous layers.

-

Distill off the acetone from the organic layer completely under reduced pressure at a temperature below 50°C to obtain a residue.

Caption: Synthesis of Dabigatran Etexilate.

Safety and Handling

Pentyl chloroformate is a hazardous chemical and requires strict safety protocols.

Table 3: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Classification | Precautionary Statements (selected) | Reference(s) |

| Flammability | Flammable liquid and vapor (Category 3) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [2] |

| Corrosivity | Causes severe skin burns and eye damage (Category 1A) | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| Toxicity | Harmful if swallowed (Category 4) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [2] |

| Toxicity | Harmful if inhaled (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [2] |

| Eye Damage | Causes serious eye damage (Category 1) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

| Respiratory Irritation | May cause respiratory irritation (Category 3) | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [9] |

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Keep away from ignition sources and use non-sparking tools.[2]

-

Ground all equipment to prevent static discharge.[2]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Moisture sensitive; handle under an inert atmosphere.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Recommended storage is in a refrigerator (2-8 °C).[9]

-

Store away from incompatible materials such as strong oxidizing agents, bases, amines, and water.[2]

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water and remove contaminated clothing. Seek immediate medical attention.[2]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

This guide is intended for informational purposes for qualified professionals and should not be a substitute for a comprehensive risk assessment before use. Always refer to the most current Safety Data Sheet (SDS) for complete safety information.

References

- 1. vandemark.com [vandemark.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Cas 638-41-5,Pentyl chloroformate | lookchem [lookchem.com]

- 5. Pentyl chloroformate | 638-41-5 [amp.chemicalbook.com]

- 6. Pentyl chloroformate | 638-41-5 | Benchchem [benchchem.com]

- 7. Pentyl chloroformate | C6H11ClO2 | CID 69489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Carbonochloridic acid, pentyl ester [webbook.nist.gov]

- 9. valsynthese.ch [valsynthese.ch]

- 10. aksci.com [aksci.com]

physical properties of n-pentyl chloroformate boiling point and density

An In-depth Technical Guide on the Physical Properties of n-Pentyl Chloroformate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount for predictable and successful experimentation. This guide provides a focused overview of the boiling point and density of n-pentyl chloroformate, a key intermediate in various chemical syntheses.

Core Physical Properties of n-Pentyl Chloroformate

N-pentyl chloroformate is a clear, colorless to slightly yellow liquid with a pungent odor[1]. It is a crucial reagent in the synthesis of pharmaceutical and agricultural intermediates[1]. The following table summarizes its key physical properties for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 161 °C | at 760 mmHg |

| 60-62 °C | at 11 mmHg[1][2] | |

| 164.9 °C | at 760 mmHg[3][4] | |

| Density | 1.032 g/cm³ | at 20 °C[1] |

| 1.0280-1.0340 g/cm³ | ||

| 1.04 g/cm³ | ||

| 1.057 g/cm³ | ||

| 1.03 g/ml |

Experimental Protocols

Detailed experimental protocols for the determination of the boiling point and density of n-pentyl chloroformate are not extensively available in public literature. These values are typically determined using standard laboratory procedures as outlined below.

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like n-pentyl chloroformate, which may decompose at higher temperatures, boiling point determination under reduced pressure (vacuum distillation) is a common and preferred method.

A general procedure would involve:

-

Placing a sample of n-pentyl chloroformate in a distillation flask.

-

Connecting the flask to a vacuum source and a manometer to measure the pressure.

-

Heating the sample gradually.

-

Recording the temperature at which the liquid boils and its vapor and liquid phases are in equilibrium, as well as the corresponding pressure.

The boiling point at atmospheric pressure can then be extrapolated from the data obtained at reduced pressure using a nomograph or specific equations.

Density Determination:

Density, the mass per unit volume of a substance, is a fundamental physical property. It is typically measured using a pycnometer or a digital density meter.

A general procedure using a pycnometer would involve:

-

Weighing a clean, dry pycnometer.

-

Filling the pycnometer with n-pentyl chloroformate, ensuring no air bubbles are present.

-

Placing the filled pycnometer in a constant temperature bath (e.g., 20 °C) to allow the liquid to reach thermal equilibrium.

-

Adjusting the volume of the liquid to the pycnometer's calibration mark.

-

Weighing the filled pycnometer.

-

Calculating the density by dividing the mass of the n-pentyl chloroformate by the volume of the pycnometer.

Application in Synthesis: A Workflow Example

N-pentyl chloroformate is a key reagent in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of intermediates for Capecitabine, an antineoplastic agent. The following diagram illustrates a generalized workflow for the N-acylation of a cytidine derivative using n-pentyl chloroformate.

Caption: Generalized workflow for the synthesis of an N-acylated cytidine derivative.

References

An In-depth Technical Guide to the Nucleophilic Acyl Substitution Mechanism of Pentyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl chloroformate, a key reagent in organic synthesis, primarily undergoes nucleophilic acyl substitution reactions. This technical guide delineates the core mechanistic principles governing this reaction, tailored for professionals in research and drug development. It explores the prevailing addition-elimination pathway, the potential for concerted mechanisms, and the influence of nucleophile strength and solvent effects on the reaction kinetics and outcomes. This document synthesizes available data to provide a comprehensive mechanistic understanding, supported by detailed experimental protocols and comparative data to aid in reaction design and optimization.

Introduction

Pentyl chloroformate (C₅H₁₁OCOCl) is an important chemical intermediate utilized in the synthesis of pharmaceuticals and agricultural products.[1] Its utility stems from the high reactivity of the chloroformate functional group, which allows for the efficient introduction of a pentyloxycarbonyl moiety onto various nucleophiles. This group can serve as a protecting group or as a key structural component in the final molecule. Understanding the mechanism of its primary reaction, nucleophilic acyl substitution, is paramount for controlling reaction outcomes, optimizing yields, and minimizing side products.

The general reactivity of chloroformates is similar to that of acyl chlorides, making them potent acylating agents.[2] They readily react with a wide range of nucleophiles, including amines, alcohols, and carboxylic acids, to form carbamates, carbonates, and mixed anhydrides, respectively.[3] The high electrophilicity of the carbonyl carbon is the driving force for these transformations.

The Core Mechanism: Nucleophilic Acyl Substitution

The reaction of pentyl chloroformate with a nucleophile predominantly proceeds through a tetrahedral addition-elimination mechanism .[4] This is a two-step process that is characteristic of most nucleophilic acyl substitution reactions.[5]

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the pentyl chloroformate. This leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl carbon is sp³-hybridized.[4]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate then collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group. In the case of pentyl chloroformate, the chloride ion is an excellent leaving group, driving the reaction forward to form the final substituted product.[4]

The overall transformation results in the substitution of the chloride with the incoming nucleophile.

Visualization of the General Mechanism

The logical flow of the addition-elimination mechanism can be visualized as follows:

Caption: General workflow of the addition-elimination mechanism.

Factors Influencing the Reaction Mechanism and Rate

The specific pathway and rate of nucleophilic acyl substitution of pentyl chloroformate are sensitive to several factors, including the nature of the nucleophile and the reaction solvent.

Nature of the Nucleophile

The strength of the nucleophile plays a critical role in the reaction mechanism.

-

Strong, Negatively Charged Nucleophiles: These nucleophiles, such as alkoxides and deprotonated amines, react rapidly with pentyl chloroformate. The reaction typically follows the straightforward two-step addition-elimination mechanism.[4]

-

Weak, Neutral Nucleophiles: With neutral nucleophiles like water, alcohols, and amines, the reaction may require a base to proceed at a reasonable rate. The base serves to deprotonate the nucleophile after its initial attack on the carbonyl carbon, facilitating the elimination of the chloride ion. In the absence of a base, the reaction can be slow. For reactions with amines, an excess of the amine can act as the base.[6]

Solvent Effects and Alternative Mechanisms

While the addition-elimination mechanism is the most common, the reaction pathway can be influenced by the solvent. Solvolysis studies of various alkyl chloroformates have revealed a spectrum of mechanistic possibilities.[7][8]

-

Addition-Elimination (A-E) Pathway: This is favored in solvents with higher nucleophilicity.[7] For primary alkyl chloroformates like pentyl chloroformate, the rate-determining step is typically the nucleophilic addition.[7]

-

Ionization (S_N1-like) Pathway: In solvents with high ionizing power and low nucleophilicity (e.g., fluoroalcohols), an ionization mechanism may become competitive.[1][7] This pathway involves the initial, slow departure of the chloride ion to form a resonance-stabilized pentyloxycarbonyl cation, which is then rapidly attacked by the nucleophile.

-

Concerted (S_N2-like) Pathway: Some studies on phenyl chloroformates suggest a concerted mechanism where bond formation with the nucleophile and bond breaking with the leaving group occur simultaneously.[9] This is more likely with strong nucleophiles in aprotic solvents.

The interplay between these pathways is governed by the stability of the intermediates and transition states, which are heavily influenced by the solvent's properties.

Quantitative Data

While specific kinetic data for the nucleophilic substitution of pentyl chloroformate is not extensively available in the literature, comparative studies of other n-alkyl chloroformates provide valuable insights into its expected reactivity. Generally, the reactivity of primary alkyl chloroformates in solvolysis reactions is similar. For instance, the rates of solvolysis for neopentyl chloroformate and n-propyl chloroformate are very close in a variety of solvents, suggesting identical mechanisms.[1] It is reasonable to infer that pentyl chloroformate would exhibit similar reactivity to other straight-chain primary alkyl chloroformates like ethyl and n-propyl chloroformate under comparable conditions.

Table 1: Comparative Solvolysis Rate Ratios of Neopentyl (1) and n-Propyl (3) Chloroformates at 45.0 °C

| Solvent | Rate Ratio (k₁/k₃) |

| 100% EtOH | 1.44 |

| 100% MeOH | 1.14 |

| 80% EtOH | 0.93 |

| 70% TFE | 0.89 |

| 70% HFIP | 0.87 |

| (Data sourced from a comparative study of neopentyl and n-propyl chloroformates)[1] |

The rate ratios being close to unity suggest that the length of the alkyl chain (from propyl to neopentyl) has a minor effect on the solvolysis rate, and a similar trend would be expected for pentyl chloroformate.[1]

Experimental Protocols

The following protocols are representative examples of nucleophilic acyl substitution reactions involving chloroformates and can be adapted for pentyl chloroformate.

General Protocol for the Synthesis of Carbamates from Primary/Secondary Amines

This protocol outlines the formation of a carbamate via the reaction of pentyl chloroformate with an amine.

Materials:

-

Primary or secondary amine (1.0 equivalent)

-

Pentyl chloroformate (1.05 - 1.1 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine, Pyridine, or excess amine) (1.1 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the chosen anhydrous solvent.

-

Add the base to the solution and stir.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add pentyl chloroformate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the desired carbamate.[10][11]

General Protocol for the Synthesis of Carbonates from Alcohols

This protocol describes the formation of a carbonate from the reaction of pentyl chloroformate with an alcohol.

Materials:

-

Alcohol (1.0 equivalent)

-

Pentyl chloroformate (1.1 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

-

Base (e.g., Pyridine) (1.1 equivalents)

-

Dilute HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred, cooled (0 °C) solution of the alcohol in an anhydrous solvent, add the base.

-

Slowly add pentyl chloroformate dropwise to the mixture.

-

Allow the reaction to proceed for 1-2 hours, monitoring by TLC.

-

Quench the reaction with water and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired carbonate.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a carbamate using pentyl chloroformate.

Caption: A typical experimental workflow for carbamate synthesis.

Conclusion

The nucleophilic acyl substitution of pentyl chloroformate is a versatile and efficient reaction that primarily proceeds through a tetrahedral addition-elimination mechanism. The reactivity and mechanistic pathway are influenced by the nucleophile's strength and the solvent's properties, with the potential for concerted or ionization pathways under specific conditions. While quantitative kinetic data for pentyl chloroformate is not extensively documented, its reactivity can be reliably inferred from studies on analogous n-alkyl chloroformates. The provided experimental protocols offer a solid foundation for the practical application of pentyl chloroformate in the synthesis of carbamates and carbonates, which are crucial transformations in the development of new pharmaceuticals and other advanced materials. A thorough understanding of these mechanistic principles is essential for researchers and scientists to effectively utilize pentyl chloroformate in their synthetic endeavors.

References

- 1. Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Solubility Profile of Pentyl Chloroformate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of pentyl chloroformate in water and various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and other fields where pentyl chloroformate is utilized as a reagent or intermediate.

Introduction

Pentyl chloroformate (CAS No. 638-41-5), also known as amyl chloroformate, is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agricultural products.[1] Its utility is closely linked to its solubility and reactivity profile. This guide summarizes the available quantitative and qualitative solubility data, outlines a detailed experimental protocol for its determination, and provides visualizations of key experimental and chemical interaction pathways.

Physicochemical Properties

Pentyl chloroformate is a clear, colorless to slightly yellow liquid with a pungent odor.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H11ClO2 | [2][3] |

| Molecular Weight | 150.6 g/mol | [2][3] |

| Boiling Point | 159 - 161 °C | [2] |

| Density | ~1.04 g/cm³ | [4] |

| Refractive Index | ~1.4181 (18 °C) | [2] |

| Flash Point | 53 °C | [4] |

Solubility Data

Pentyl chloroformate's solubility is significantly influenced by the nature of the solvent, particularly its protic or aprotic character. Due to its high reactivity, especially towards protic solvents, quantitative solubility data is limited.

Aqueous Solubility

Pentyl chloroformate is sparingly soluble in water and is highly reactive, undergoing rapid hydrolysis. One source indicates a water solubility of 1.213 g/L at 25°C. However, it is often described as insoluble in water, which reflects its tendency to decompose rather than form a stable solution.[2] The hydrolysis reaction produces pentanol, carbon dioxide, and hydrochloric acid. This reactivity necessitates that any handling or dissolution in aqueous media be conducted with caution.

Solubility in Organic Solvents

Pentyl chloroformate is generally soluble in a wide range of common organic solvents.[5][6] While specific quantitative data for pentyl chloroformate is scarce, information on similar, shorter-chain alkyl chloroformates like ethyl and methyl chloroformate provides a strong indication of its expected solubility profile. These analogues are miscible with or soluble in a variety of aprotic solvents.

The following table summarizes the available solubility data for pentyl chloroformate and related compounds.

| Solvent | Pentyl Chloroformate | Ethyl Chloroformate | Methyl Chloroformate |

| Water | 1.213 g/L at 25°C (Reacts) | Insoluble (Decomposes) | Soluble in Methanol[7] |

| Chloroform | Soluble[4] | Miscible[8][9] | Soluble[8][9] |

| Ethyl Acetate | Soluble[4] | Miscible | Miscible |

| Acetone | Likely Soluble/Miscible | Soluble[8][9] | Soluble[8][9] |

| Toluene | Likely Soluble/Miscible | Soluble[8][9] | Soluble[8][9] |

| Tetrahydrofuran (THF) | Likely Soluble/Miscible | Soluble[8][9] | Soluble[8][9] |

| Benzene | Likely Soluble/Miscible | Miscible | Miscible |

| Diethyl Ether | Likely Soluble/Miscible | Miscible | Miscible |

| Alcohols (e.g., Ethanol) | Reacts | Miscible (Reacts) | Soluble in Methanol (Reacts)[7] |

Note: "Likely Soluble/Miscible" is inferred from the general solubility of chloroformates in organic solvents.[5][6] Due to the reactive nature of pentyl chloroformate, especially with protic solvents like alcohols, miscibility is often accompanied by a chemical reaction.

Experimental Protocol for Solubility Determination

The high reactivity of pentyl chloroformate necessitates a carefully designed experimental protocol to obtain accurate solubility data. The following method is a recommended approach based on the principles of the shake-flask method, adapted for a moisture-sensitive, reactive liquid.

Objective: To determine the solubility of pentyl chloroformate in a given aprotic organic solvent at a specified temperature.

Materials:

-

Pentyl chloroformate (high purity)

-

Anhydrous aprotic solvent of interest (e.g., dichloromethane, hexane, acetonitrile)

-

Inert gas (e.g., nitrogen or argon)

-

Temperature-controlled shaker or incubator

-

Gas-tight syringes and septa

-

Anhydrous glassware (oven-dried)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable quantitative analytical instrument

Procedure:

-

Preparation of Saturated Solution: a. Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of pentyl chloroformate to a known volume of the anhydrous solvent in a sealed, oven-dried vial. b. Seal the vial tightly with a septum-lined cap. c. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a predetermined period to ensure equilibrium is reached. Due to the liquid nature of pentyl chloroformate, equilibrium should be reached relatively quickly (e.g., 1-2 hours). It is advisable to perform a time-to-equilibrium study by taking samples at different time points to confirm.

-

Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow any undissolved droplets of pentyl chloroformate to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe, ensuring no undissolved material is collected. c. Immediately transfer the aliquot into a volumetric flask containing a known volume of a suitable solvent (the same solvent can be used for dilution) to prepare a sample of a known dilution factor.

-

Quantitative Analysis: a. Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of pentyl chloroformate. b. Prepare a calibration curve using standard solutions of pentyl chloroformate of known concentrations in the same solvent. c. From the concentration of the diluted sample and the dilution factor, calculate the concentration of pentyl chloroformate in the original saturated solution.

-

Data Reporting: a. Express the solubility in appropriate units, such as g/100 mL or mol/L, and specify the temperature at which the measurement was performed. b. Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of pentyl chloroformate.

Caption: A flowchart of the experimental procedure for determining the solubility of pentyl chloroformate.

Reactivity and Incompatibility of Pentyl Chloroformate

This diagram illustrates the key chemical reactions and incompatibilities of pentyl chloroformate, which are critical considerations for its handling and solubility.

Caption: A diagram showing the primary reaction pathways of pentyl chloroformate with common nucleophiles.

Conclusion

Pentyl chloroformate is a reactive chemical with limited solubility in water but good solubility in a range of aprotic organic solvents. Its high reactivity, particularly with protic substances, necessitates careful handling and the use of specialized protocols for accurate solubility determination. The information and experimental guidance provided in this document are intended to assist researchers in the safe and effective use of pentyl chloroformate in their work. Further quantitative studies are encouraged to expand the solubility profile of this important chemical intermediate.

References

- 1. vandemark.com [vandemark.com]

- 2. Pentyl chloroformate(638-41-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Pentyl chloroformate | C6H11ClO2 | CID 69489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentyl chloroformate | 638-41-5 [chemicalbook.com]

- 5. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nationalacademies.org [nationalacademies.org]

- 7. britiscientific.com [britiscientific.com]

- 8. vandemark.com [vandemark.com]

- 9. framochem.com [framochem.com]

An In-depth Technical Guide to Pentyl Chloroformate for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of pentyl chloroformate, detailing its chemical identity, physicochemical properties, primary applications in pharmaceutical synthesis, and comprehensive safety and handling protocols. This guide is intended for professionals in research, development, and manufacturing who utilize this versatile chemical intermediate.

Chemical Identity and Nomenclature

Pentyl chloroformate is a key reagent in organic synthesis, valued for its ability to introduce the pentyloxycarbonyl protecting group. Its formal chemical identification and various synonyms are crucial for accurate sourcing and regulatory compliance.

The International Union of Pure and Applied Chemistry (IUPAC) designates the official name for this compound as pentyl carbonochloridate .[1][2][3] This systematic name precisely describes its molecular structure as the pentyl ester of chloroformic acid.

In laboratory and commercial contexts, it is commonly referred to by a variety of synonyms. These include:

Physicochemical Properties

A thorough understanding of the physical and chemical properties of pentyl chloroformate is essential for its effective use in synthesis and for ensuring safe handling and storage. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |

| Molecular Weight | 150.60 g/mol | [1][2] |

| CAS Number | 638-41-5 | [2][4] |

| Appearance | Clear, colorless to slightly yellow liquid | [8] |

| Odor | Pungent | [8] |

| Boiling Point | 161 °C | [1][4] |

| 60-62 °C @ 11 mmHg | [8] | |

| Density | 1.028 - 1.034 g/cm³ | [1] |

| 1.032 g/cm³ @ 20°C | [8] | |

| 1.04 g/cm³ | [4] | |

| Refractive Index | 1.4160 - 1.4200 | [1] |

| 1.4181 | [4] | |

| Flash Point | 53 °C (128.3 °F) | [4][8] |

| Vapor Pressure | 1.7 mmHg @ 25°C | [8] |

| Water Solubility | 1.213 g/L @ 25°C | [9] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [4][9] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4][5] |

Applications in Pharmaceutical Synthesis

Pentyl chloroformate is a vital intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[3][8][10] Its primary role is to act as an acylating agent, introducing a pentyloxycarbonyl group to amine or alcohol functionalities within a target molecule.[11] This application is particularly prominent in the manufacturing of antiviral and anticancer medications.

Synthesis of Capecitabine

A notable application of pentyl chloroformate is in the synthesis of Capecitabine, an orally administered chemotherapeutic agent used in the treatment of various cancers.[4][10][12] In this multi-step synthesis, pentyl chloroformate is used to introduce the N-pentyloxycarbonyl group to the exocyclic amine of 5-fluorocytosine. This transformation is a critical step in forming the final carbamate structure of Capecitabine.

The general workflow for the synthesis of Capecitabine, highlighting the role of pentyl chloroformate, is depicted in the following diagram:

Synthesis of Dabigatran Etexilate

Pentyl chloroformate also plays a role in the production of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[4][10] Similar to its function in Capecitabine synthesis, it is employed to modify a precursor molecule by introducing a carbamate group, which is essential for the final drug's structure and activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving pentyl chloroformate. These protocols are derived from established synthetic procedures and should be performed by qualified personnel in a controlled laboratory setting.

General Acylation of an Amine

This protocol describes a general procedure for the acylation of a primary or secondary amine using pentyl chloroformate.

Materials:

-

Amine substrate

-

Pentyl chloroformate

-

Anhydrous dichloromethane (DCM)

-

Base (e.g., pyridine or N,N-diisopropylethylamine - DIPEA)

-

10% aqueous citric acid solution

-

Sodium sulfate (anhydrous)

-

Appropriate solvents for chromatography

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate and the base (1.1 equivalents) in anhydrous DCM.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add pentyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 15-30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by pouring the mixture into a 10% aqueous citric acid solution.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to obtain the desired N-pentyloxycarbonyl-protected amine.

Synthesis of N4-(pentyloxycarbonyl)-5-fluorocytosine (Capecitabine Intermediate)

This protocol outlines a specific application of pentyl chloroformate in the synthesis of a key intermediate for Capecitabine.

Materials:

-

5-Fluorocytosine

-

Pyridine (anhydrous)

-

Pentyl chloroformate

-

Methanol

-

Ice-cold water

Procedure:

-

In a suitable reaction vessel, suspend 5-fluorocytosine (1 equivalent) in anhydrous pyridine.

-

At ambient temperature, add pentyl chloroformate (1.1-1.4 equivalents) dropwise to the suspension with vigorous stirring.

-

Continue to stir the reaction mixture at ambient temperature for 16 hours. The mixture may become a clear solution before a precipitate forms.

-

After the reaction period, add methanol to quench any unreacted pentyl chloroformate.

-

Evaporate the mixture to dryness under reduced pressure.

-

Triturate the resulting white solid residue with ice-cold water.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N4-(pentyloxycarbonyl)-5-fluorocytosine.

The following diagram illustrates the logical relationship in the acylation reaction:

Safety, Handling, and Storage

Pentyl chloroformate is a hazardous chemical that requires strict safety protocols for handling and storage.

Hazards:

-

Flammable: It is a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.

-

Corrosive: Causes severe skin burns and eye damage.[1] May be corrosive to metals.

-

Toxic: Harmful if swallowed and may be fatal if inhaled.[1]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., PVC).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Clothing: Wear a lab coat and, for larger quantities, impervious clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

Handling:

-

Handle under an inert atmosphere (e.g., nitrogen) as it is moisture-sensitive.[8][11]

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, amines, alcohols, and water.

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

By adhering to these guidelines, researchers and drug development professionals can safely and effectively utilize pentyl chloroformate in their synthetic endeavors.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. vandemark.com [vandemark.com]

- 3. Pentyl chloroformate | C6H11ClO2 | CID 69489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentyl chloroformate | 638-41-5 [chemicalbook.com]

- 5. Pentyl chloroformate | 638-41-5 | Benchchem [benchchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. METHOD FOR THE PREPARATION OF CAPECITABINE AND INTERMEDIATES USED IN SAID METHOD - Patent 2241556 [data.epo.org]

- 8. Synthesis of Capecitabine with 1,2,3-Triacetyl-5-deoxy-D-ribose_Chemicalbook [chemicalbook.com]

- 9. N-Pentyl Chloroformate - SRIRAMCHEM [sriramchem.com]

- 10. aksci.com [aksci.com]

- 11. CN104478975A - Synthesis method of capecitabine - Google Patents [patents.google.com]

- 12. Pentyl chloroformate(638-41-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to Pentyl Chloroformate: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for pentyl chloroformate (CAS No. 638-41-5). A clear understanding and implementation of these protocols are critical for ensuring laboratory safety and mitigating risks associated with this chemical intermediate. Pentyl chloroformate is a flammable, corrosive, and toxic compound that requires stringent safety measures during storage, handling, and disposal.

Physical and Chemical Properties

Pentyl chloroformate is a clear, colorless to slightly yellow liquid with a pungent odor.[1] It is insoluble in water and its vapors are heavier than air, which can lead to accumulation in low-lying areas.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClO₂ | [3][4][5] |

| Molecular Weight | 150.60 - 150.61 g/mol | [1][3][4][5] |

| Appearance | Clear, colorless to slightly yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 161°C (at 760 mmHg); 60-62°C (at 11 mmHg) | [1][3][6] |

| Flash Point | 53.5°C (128.3°F) | [1][6] |

| Density | 1.032 g/mL at 20°C | [1][6] |

| Vapor Pressure | 1.7 mmHg at 25°C | [1][6] |

| Solubility in Water | Insoluble; reacts with water | [2][6] |

| Refractive Index | 1.4160 - 1.4200 | [3] |

Toxicological Data and Hazard Classification

Pentyl chloroformate is classified as a hazardous substance with multiple risk factors. It is fatal if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[3][5][6] Long-term or repeated exposure may cause damage to the respiratory system.[7]

| Hazard Type | Data and Classification | Source(s) |

| GHS Classification | Flammable Liquid (Category 3); Acute Toxicity, Inhalation (Category 2); Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1A/1B); Serious Eye Damage (Category 1); Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [3][5][6] |

| Acute Toxicity (Oral) | LD₅₀ (mice): 1000.0 ± 86.0 mg/kg (Moderately Toxic) | [8] |

| Inhalation Toxicity | Fatal if inhaled.[5] It has a selective irritant effect on the respiratory system.[8] | [5][8] |

| Irritant Threshold | Human: 2.3 mg/m³; Rat: 7.8 mg/m³ | [8] |

| Skin and Eye Irritation | Causes severe skin burns and serious eye damage. | [3][5][6] |

| Sensitization | Does not have a skin-sensitizing effect. | [8] |

| Workplace Exposure Limit | Recommended MAC: 0.5 mg/m³ (vapors, hazard class 2). Requires special protection for skin and eyes. | [8] |

| Atmospheric Limit | Tentative Safe Exposure Level: 0.005 mg/m³ | [8] |

Experimental Protocols: Handling and Emergency Response

Strict adherence to safety protocols is mandatory when working with pentyl chloroformate. The logical workflow for handling a chemical spill is outlined below. This protocol emphasizes rapid assessment, containment, and the safety of all personnel.

References

- 1. vandemark.com [vandemark.com]

- 2. Pentyl chloroformate(638-41-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. abmole.com [abmole.com]

- 5. valsynthese.ch [valsynthese.ch]

- 6. synquestlabs.com [synquestlabs.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. MATERIALS ON SUBSTANTIATION OF HYGIENIC STANDARDS FOR N-PENTYL ETHER OF CHLOROFORMIC ACID IN THE AIR OF THE WORKING AREA AND IN THE ATMOSPHERE - Bidevkina - Toxicological Review [rjraap.com]

An In-depth Technical Guide to the Hydrolysis of Pentyl Chloroformate and its Byproducts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentyl chloroformate is an important chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals. As with other chloroformates, its reactivity is characterized by the lability of the chlorine atom, making it susceptible to nucleophilic attack. Understanding the hydrolysis of pentyl chloroformate is crucial for its handling, storage, and for controlling reaction conditions in synthetic processes where water may be present as a reactant or impurity. This guide provides a comprehensive overview of the hydrolysis of pentyl chloroformate, detailing its reaction mechanisms, byproducts, and methodologies for its study.

The hydrolysis of pentyl chloroformate proceeds via nucleophilic substitution at the carbonyl carbon. The reaction results in the formation of pentan-1-ol, carbon dioxide, and hydrochloric acid. The overall reaction can be represented as:

C₅H₁₁O(CO)Cl + H₂O → C₅H₁₁OH + CO₂ + HCl

The kinetics and mechanism of this hydrolysis can be influenced by factors such as solvent polarity, temperature, and pH. This document will delve into the mechanistic pathways, present relevant kinetic data (with estimations for pentyl chloroformate based on trends for other alkyl chloroformates), and provide detailed experimental protocols for monitoring the reaction.

Reaction Mechanisms

The hydrolysis of alkyl chloroformates can proceed through two primary mechanistic pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization (SN1-like) mechanism. The dominant pathway is influenced by the structure of the alkyl group and the properties of the solvent.

Bimolecular Addition-Elimination Pathway

In most common solvents, the hydrolysis of primary alkyl chloroformates like pentyl chloroformate is believed to proceed through a bimolecular addition-elimination mechanism. This pathway involves the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and subsequently losing a proton to yield the final products.

Ionization (SN1-like) Pathway

In highly ionizing and non-nucleophilic solvents, an alternative ionization mechanism may become significant. This pathway involves the initial, rate-determining cleavage of the carbon-chlorine bond to form an acylium ion intermediate. This highly reactive intermediate is then rapidly attacked by water. For primary alkyl chloroformates, this pathway is generally less favored than the bimolecular route.

Byproducts of Hydrolysis

The primary and expected byproducts of the complete hydrolysis of pentyl chloroformate are:

-

Pentan-1-ol (Amyl Alcohol): The corresponding alcohol from the pentyl group.

-

Carbon Dioxide (CO₂): Formed from the decomposition of the unstable carbonic acid intermediate.

-

Hydrogen Chloride (HCl): Released during the substitution reaction, leading to an increase in the acidity of the reaction medium.

Under certain conditions, particularly in the absence of a nucleophile like water and at elevated temperatures, alkyl chloroformates can also undergo decomposition to yield an alkyl chloride and carbon dioxide.

Quantitative Data

Table 1: Estimated Hydrolysis Rate Constant and Half-Life for Pentyl Chloroformate in Water at 25°C

| Compound | Alkyl Chain Length | Estimated First-Order Rate Constant (k, s⁻¹) | Estimated Half-Life (t₁/₂, min) |

| Methyl Chloroformate | 1 | 8.2 x 10⁻³ | 1.4 |

| Ethyl Chloroformate | 2 | 2.5 x 10⁻³ | 4.6 |

| n-Propyl Chloroformate | 3 | 1.5 x 10⁻³ | 7.7 |

| n-Pentyl Chloroformate | 5 | ~5 x 10⁻⁴ | ~23 |

Note: The values for pentyl chloroformate are estimations based on the trend observed for shorter-chain alkyl chloroformates and should be experimentally verified.

Table 2: Physical Properties of Pentyl Chloroformate and its Hydrolysis Byproducts

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Pentyl Chloroformate | C₆H₁₁ClO₂ | 150.60 | 169-170 | 1.03 |

| Pentan-1-ol | C₅H₁₂O | 88.15 | 138 | 0.811 |

| Carbon Dioxide | CO₂ | 44.01 | -78.5 (subl.) | 0.001977 (gas) |

| Hydrogen Chloride | HCl | 36.46 | -85.05 | 0.00149 (gas) |

Experimental Protocols

The hydrolysis of pentyl chloroformate can be monitored by tracking the production of hydrochloric acid. Two common methods for this are titration and conductivity measurement.

Experimental Workflow: Kinetic Analysis

References

Methodological & Application

Application of Pentyl Chloroformate as a Derivatizing Agent for GC-MS Analysis

Application Note & Protocol

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, neurotransmitters, and biogenic amines, are non-volatile due to the presence of polar functional groups (-COOH, -OH, -NH2). Chemical derivatization is a crucial step to increase the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis. Alkyl chloroformates are versatile derivatizing reagents that react with these polar functional groups in a rapid, one-step reaction in an aqueous medium.[1] This application note details the use of pentyl chloroformate as a derivatizing agent for the analysis of various analytes by GC-MS, providing detailed protocols for researchers, scientists, and drug development professionals. While specific data for pentyl chloroformate is less prevalent in literature compared to its ethyl or methyl counterparts, the principles and procedures are analogous and readily adaptable.[1][2]

Pentyl chloroformate reacts with amine, hydroxyl, and carboxyl groups to form their corresponding N-pentyloxycarbonyl, O-pentyloxycarbonyl, and pentyloxycarbonyl derivatives, respectively. These derivatives are significantly more volatile and exhibit excellent chromatographic properties.[1][3]

Target Analytes

This method is applicable to a wide range of analytes containing primary and secondary amines, hydroxyl, and carboxylic acid functional groups, including:

-

Amino Acids: Essential for proteomics, metabolomics, and clinical diagnostics.[3][4]

-

Neurotransmitters: Critical for understanding neurological function and disorders.[5][6]

-

Biogenic Amines: Important markers for food quality and safety, as well as physiological processes.[7][8]

-

Organic Acids: Key intermediates in metabolic pathways.[9]

Advantages of Pentyl Chloroformate Derivatization

-

Reaction in Aqueous Media: Derivatization can be performed directly in aqueous samples, eliminating the need for tedious and potentially error-prone drying steps.[10]

-

Rapid Reaction: The derivatization reaction is typically fast, often completed within minutes at room temperature.[3]

-

Single-Step Procedure: Multiple functional groups are derivatized simultaneously in a single reaction.[1]

-

Stable Derivatives: The resulting derivatives are generally stable for GC-MS analysis.[11]

-

Versatility: Applicable to a broad range of polar analytes.[2]

Experimental Protocols

Materials and Reagents

-

Pentyl chloroformate (Reagent grade)

-

Pyridine (ACS grade)

-

Anhydrous Ethanol or Methanol (ACS grade)

-

Hexane or Chloroform (GC grade)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard solutions of target analytes

-

Internal Standard (e.g., L-2-chlorophenylalanine for amino acids)[2]

Equipment

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

Glass test tubes with screw caps

-

Nitrogen evaporator (optional)

Protocol 1: Derivatization of Amino Acids in Aqueous Solution

This protocol is adapted from established methods using other alkyl chloroformates.[2][4]

-

Sample Preparation:

-

Pipette 100 µL of the aqueous sample (e.g., plasma, urine, or a standard solution) into a glass test tube.

-

Add 10 µL of internal standard solution.

-

Add 400 µL of anhydrous ethanol and 100 µL of pyridine.[2]

-

-

Derivatization:

-

Add 50 µL of pentyl chloroformate to the mixture.

-

Immediately vortex the mixture vigorously for 30-60 seconds. An effervescence (CO₂ evolution) will be observed.[12]

-

-

Extraction:

-

Add 500 µL of hexane to the reaction mixture.

-

Vortex for 30 seconds to extract the derivatives.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

-

Second Derivatization & Extraction (for improved recovery):

-

Final Sample Preparation:

-

Combine the upper organic layers from both extractions.

-

Dry the combined organic phase by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate and vortexing.

-

Transfer the dried organic extract to a GC vial for analysis.

-

If necessary, the sample can be concentrated under a gentle stream of nitrogen.

-

Protocol 2: Derivatization of Biogenic Amines in Food Matrix

This protocol is based on methods developed for other short-chain alkyl chloroformates.[7][13]

-

Sample Extraction:

-

Derivatization:

-

Extraction and Cleanup:

-

Allow the phases to separate (centrifugation may be required).

-

Transfer the upper organic (hexane) layer to a clean tube.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial.

-

GC-MS Parameters

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific analytes and instrument. These are based on typical conditions for alkyl chloroformate derivatives.[2][12]

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 260 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 70-80 °C, hold for 1-2 min, ramp at 10-15 °C/min to 280-300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 200-230 °C |

| Quadrupole Temp | 150 °C |

| Electron Energy | 70 eV |

| Scan Range | m/z 40-550 |

| Solvent Delay | 5-7 min |

Quantitative Data Summary

The following table summarizes typical performance data obtained with alkyl chloroformate derivatization methods, which can be expected to be similar for pentyl chloroformate derivatives.

| Analyte Class | Linearity (r²) | LOD (on-column) | LOQ (on-column) | Recovery (%) |

| Amino Acids | > 0.990[2] | 125 - 300 pg[2] | - | 70 - 120[2] |

| Biogenic Amines | - | - | - | 57 - 79[13] |

| Short-Chain Fatty Acids | 0.9947 - 0.9998[9] | 0.1 - 5 pg[9] | - | 80.87 - 119.03[9] |

| Neurotransmitters | > 0.98[6] | 0.01 - 0.25 µg/mL[6] | 0.01 - 0.5 µg/mL[6] | - |

Note: This data is compiled from studies using various alkyl chloroformates (ethyl, methyl, isobutyl, benzyl) and serves as an expected performance range.

Visualizations

Caption: Experimental workflow for pentyl chloroformate derivatization.

Caption: Logical flow of GC-MS analysis.

Conclusion

Pentyl chloroformate is a highly effective derivatizing agent for the GC-MS analysis of a wide variety of polar, non-volatile compounds. The derivatization procedure is rapid, occurs in a single step in an aqueous medium, and produces stable derivatives with excellent chromatographic properties. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for their specific compounds of interest. While the provided protocols are based on analogous alkyl chloroformates, they serve as a strong starting point for method development with pentyl chloroformate. Optimization of reaction conditions and GC-MS parameters for each specific application is recommended to achieve the best performance.

References

- 1. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolomics Analyses of 14 Classical Neurotransmitters by GC-TOF with LC-MS Illustrates Secretion of 9 Cell-Cell Signaling Molecules from Sympathoadrenal Chromaffin Cells in the Presence of Lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolomics Analyses of 14 Classical Neurotransmitters by GC-TOF with LC-MS Illustrates Secretion of 9 Cell-Cell Signaling Molecules from Sympathoadrenal Chromaffin Cells in the Presence of Lithium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

Application Notes and Protocols for Amino Acid Derivatization using Alkyl Chloroformates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is a critical aspect of various fields, including proteomics, metabolomics, clinical diagnostics, and food science. Due to the low volatility and high polarity of amino acids, derivatization is often a necessary step to enable their analysis by gas chromatography-mass spectrometry (GC-MS). Alkyl chloroformates are highly effective derivatizing agents that react with both the amino and carboxyl groups of amino acids in a rapid, single-step reaction in an aqueous medium. This reaction yields stable, volatile derivatives suitable for GC-MS analysis.

Reaction Mechanism

The derivatization of amino acids with an alkyl chloroformate, such as pentyl chloroformate, proceeds through a two-step mechanism in an aqueous/alcoholic solution containing pyridine as a catalyst. First, the amino group reacts with the alkyl chloroformate to form an N-alkoxycarbonyl derivative. Subsequently, the carboxylic acid group is esterified. A proposed mechanism for the esterification involves the formation of a mixed carboxylic-carbonic acid anhydride intermediate, which then reacts with an alcohol to form the final ester.

Experimental Protocols

Materials and Reagents

-

Amino acid standards or sample hydrolysate

-

Pentyl chloroformate (or other desired alkyl chloroformate)

-

Pyridine

-

Pentanol (or corresponding alcohol for the chloroformate used)

-

Chloroform (or other suitable extraction solvent like hexane or diethyl ether)

-

Anhydrous sodium sulfate

-

Deionized water

-

Internal Standard (e.g., norvaline, sarcosine, or a stable isotope-labeled amino acid)

Instrumentation

-

Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

-

Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent)

-

Vortex mixer

-

Centrifuge

-

Autosampler vials with inserts

Generalized Derivatization Protocol

-

Sample Preparation:

-

Prepare a standard solution of amino acids in 0.1 M HCl. For biological samples, perform protein precipitation (e.g., with sulfosalicylic acid) or acid hydrolysis as required and adjust the pH to be neutral or slightly basic before proceeding.

-

To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add a known amount of internal standard.

-

-

Derivatization Reaction:

-

Add 500 µL of a solution of pentanol and pyridine (e.g., 4:1 v/v).

-

Vortex the mixture for 30 seconds.

-

Add 50 µL of pentyl chloroformate.

-

Immediately vortex the mixture vigorously for 1 minute to ensure thorough mixing and reaction. The solution may become cloudy.

-

-

Extraction of Derivatives:

-

Add 500 µL of chloroform (or another suitable organic solvent).

-

Vortex for 1 minute to extract the derivatized amino acids into the organic phase.

-

Centrifuge the mixture at 2000 x g for 5 minutes to separate the aqueous and organic layers.

-

-

Sample Cleanup and Preparation for GC-MS: